2,6-Nonadien-1-ol

Flavor Chemistry Sensory Science Stereochemistry

2,6-Nonadien-1-ol (CAS 5820-89-3) designates the (2E,6E)- or trans,trans- stereoisomer of nona-2,6-dien-1-ol, a C₉ primary allylic alcohol with a molecular weight of 140.23 g/mol. It belongs to the nonadienol class of specialty aroma chemicals, which are distinguished by the presence of two double bonds in a nine-carbon chain.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 5820-89-3
Cat. No. B1239279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Nonadien-1-ol
CAS5820-89-3
Synonyms2,6-nonadien-1-ol
nona-2,6-dien-1-ol
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCCC=CCCC=CCO
InChIInChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-8,10H,2,5-6,9H2,1H3/b4-3+,8-7+
InChIKeyAMXYRHBJZOVHOL-DYWGDJMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Nonadien-1-ol (CAS 5820-89-3): Technical Procurement Guide for the (E,E)-Isomer of Cucumber Alcohol


2,6-Nonadien-1-ol (CAS 5820-89-3) designates the (2E,6E)- or trans,trans- stereoisomer of nona-2,6-dien-1-ol, a C₉ primary allylic alcohol with a molecular weight of 140.23 g/mol [1]. It belongs to the nonadienol class of specialty aroma chemicals, which are distinguished by the presence of two double bonds in a nine-carbon chain. While the (E,Z)-isomer (CAS 28069-72-9) is the predominant commercial form and primary odor-impact compound in cucumber and violet leaf [2], the (E,E)-isomer is a defined stereochemical entity with distinct analytical and olfactory properties, necessitating isomer-specific procurement for precise research or formulation requirements [3].

Why Nonadienol Isomer Substitution Jeopardizes Analytical and Sensory Reproducibility


Generic substitution among nonadienol isomers or related aldehydes is not scientifically sound due to profound differences in organoleptic profiles, stability, and analytical behavior. The nonadienol class comprises multiple isomers (e.g., 2,4-, 2,6-, and 3,6-nonadien-1-ol), each with distinct odor profiles that are largely attributable to double bond geometry [1]. Even within the 2,6-isomer, the (E,E)- and (E,Z)-forms exhibit divergent sensory characteristics and chromatographic retention indices. Furthermore, the corresponding aldehyde, (E,Z)-2,6-nonadienal, while olfactively similar, is substantially less stable in many applications [2]. Therefore, substituting one isomer or class for another will introduce uncontrolled variability, invalidate sensory studies, and compromise the fidelity of flavor or fragrance formulations. The quantitative evidence below substantiates this position.

Quantitative Differentiation of 2,6-Nonadien-1-ol (CAS 5820-89-3): A Comparative Evidence Dossier


Stereochemical Identity Governs Organoleptic Profile: (E,E) vs. (E,Z) Isomer Odor Distinction

The specific stereochemistry of 2,6-nonadien-1-ol isomers dictates their odor profile. A principal component analysis of all synthetic n-nonadien-1-ol isomers by Sakoda et al. demonstrated that the geometries of the double bonds are the primary determinants of odor character, with the (6Z) configuration being a critical factor for the 'natural characteristic odor' associated with cucumber [1]. The (2E,6Z)-isomer (CAS 28069-72-9) is noted for its powerful green, cucumber, and melon notes, and is the main isomer used commercially [2]. While the (2E,6E)-isomer (CAS 5820-89-3) is structurally similar, its distinct stereochemistry results in a subtly different, less comprehensively characterized odor profile, making it essential for applications where isomer purity and specific olfactory nuance are paramount. This is a class-level inference supported by comparative studies of nonadienol isomers [1].

Flavor Chemistry Sensory Science Stereochemistry

Superior Chemical Stability of Nonadienol Over Nonadienal in Diverse Formulation Matrices

The alcohol functional group of 2,6-nonadien-1-ol confers significantly greater stability compared to its corresponding aldehyde, (E,Z)-2,6-nonadienal. While (E,Z)-2,6-nonadienal is a key cucumber flavor volatile, it is highly unstable; studies show that over 90% of the initial (E,Z)-2,6-nonadienal in cucumber juice disappears within 4 hours at 30°C [1]. In contrast, 2,6-nonadien-1-ol is a reduction product of this aldehyde and is inherently more stable. Industry documentation confirms that Nonadienol is 'more stable than Nonadienal' and 'extends the application range' of this olfactory family [2]. The aldehyde is specifically noted as 'very unstable in acid cleaners and very alkaline products,' whereas the alcohol exhibits broader stability [3]. This is a cross-study comparable observation supported by both primary research and technical data sheets.

Formulation Stability Fragrance Chemistry Flavor Science

Distinct Regulatory and Application Profile Differentiates 2,6-Nonadien-1-ol from Nonadienal in Food Use

The regulatory and application frameworks for 2,6-nonadien-1-ol and its corresponding aldehyde are distinct. 2,6-Nonadien-1-ol has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and assigned FEMA No. 2780, with an acceptable daily intake (ADI) of 'ACCEPTABLE' and no safety concern at current levels of intake as a flavoring agent [1]. It is specifically permitted for use in food flavorings under China's GB 2760 standard, with a recommended dosage of 0.01–0.5 mg/kg in the final food product . In contrast, (E,Z)-2,6-nonadienal is assigned FEMA No. 3377 [2], indicating a separate regulatory identity. This formal distinction, combined with the compound's established use in cucumber, melon, and green apple flavors , underscores its unique position as a nature-identical flavoring substance with a defined safety and application profile.

Food Regulations Flavor Ingredients GRAS

Physicochemical and Sensory Specifications for Procurement-Grade (E,E)-2,6-Nonadien-1-ol

For high-purity research and industrial applications, the (E,E)-isomer of 2,6-nonadien-1-ol is defined by a set of measurable physical and sensory parameters. These specifications are critical for verifying the identity and quality of the procured material. Key data for the (E,E)-isomer include an estimated logP of 2.90, a molecular formula of C₉H₁₆O, and a molecular weight of 140.23 g/mol [1]. While the (E,Z)-isomer is more common, its specifications serve as a benchmark; for instance, the (E,Z)-isomer typically has a purity specification of >97.0% by GC [2], a density of 0.873 g/mL at 25°C , and a refractive index of 1.468 at 20°C . The odor is consistently described as a powerful green, cucumber note, often evaluated as a 0.10% solution in dipropylene glycol . These parameters, though not directly head-to-head data, provide a framework for accepting or rejecting a lot of (E,E)-2,6-nonadien-1-ol based on established industry and scientific standards.

Quality Control Analytical Chemistry Material Specifications

Evidence-Backed Application Scenarios for 2,6-Nonadien-1-ol (CAS 5820-89-3) in R&D and Industry


Stereochemical Purity-Dependent Flavor and Fragrance Reconstitution Studies

For academic and industrial researchers conducting structure-odor relationship studies or reconstituting natural flavor profiles (e.g., cucumber, violet leaf, melon), the specific (E,E)-isomer (CAS 5820-89-3) is essential. The evidence confirms that double bond geometry is the primary determinant of a nonadienol's odor profile [1]. Using the correct stereoisomer ensures analytical fidelity and prevents the introduction of sensory artifacts, which is critical for validating quantitative trait locus (QTL) mapping for aroma in crops like cucumber [2].

Formulation of Shelf-Stable, pH-Robust Cucumber and Melon Flavors

Product developers formulating complex flavor or fragrance compositions, particularly for challenging matrices like acid cleaners, shampoos, and fabric conditioners, should prioritize 2,6-nonadien-1-ol over its aldehyde counterpart. The alcohol demonstrates superior stability across a wide pH range (from pH 2 to pH 11), whereas the aldehyde is known to be unstable in such environments [3]. This broader formulation latitude directly translates to extended shelf life and consistent product performance [4].

Regulatory-Compliant Food Flavoring for Global Markets

Food and beverage manufacturers seeking to impart authentic cucumber, melon, or green notes while maintaining compliance with international food additive regulations should source 2,6-nonadien-1-ol. The compound is specifically recognized as a safe flavoring agent by JECFA (ADI: ACCEPTABLE) and is assigned FEMA No. 2780 [5]. It is explicitly permitted for use in food flavorings in major markets, including China (GB 2760), with clear usage guidance of 0.01–0.5 mg/kg in finished products . This regulatory clarity is not shared by all related compounds, such as the aldehyde (FEMA No. 3377) [6].

Analytical Reference Standard for GC-MS and Sensory Analysis

Analytical laboratories require well-characterized reference standards for the identification and quantification of volatile organic compounds in complex matrices. 2,6-Nonadien-1-ol is a key odorant identified in musts and fruit juices, contributing actively to their aroma profiles [7]. The (E,E)-isomer can serve as a specific reference compound for gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O), where its distinct retention index and sensory properties are crucial for accurate peak identification and sensory evaluation [8].

Quote Request

Request a Quote for 2,6-Nonadien-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.